tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate
Description
Historical Context of Morpholine-Based Research
Morpholine, a six-membered heterocyclic compound containing both amine and ether functionalities, has been a cornerstone of organic chemistry since its discovery in the late 19th century. Initially mischaracterized by Ludwig Knorr as a structural component of morphine, morpholine’s unique electronic properties and synthetic versatility have driven its adoption across diverse fields. The development of morpholine derivatives accelerated in the 1980s with James Summerton’s pioneering work on Morpholino oligos, which demonstrated the compound’s potential in antisense gene modulation. Industrial applications emerged concurrently, leveraging morpholine’s volatility and basicity for pH adjustment in power plant steam systems.
A critical advancement came with the recognition of morpholine’s utility as a synthetic building block. The compound’s ability to participate in nucleophilic substitutions and cyclization reactions enabled the creation of complex architectures, including the tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate framework. This chiral morpholine derivative exemplifies how historical research on simple heterocycles has evolved into sophisticated molecular design.
Evolution of tert-Butyl Carboxylate Chemistry
The tert-butyl group has become indispensable in protective group strategies due to its steric bulk and acid-labile nature. Early methods for introducing tert-butyl esters relied on harsh conditions, such as concentrated sulfuric acid catalysis with tert-butanol. These protocols faced limitations in substrate compatibility, particularly for polar molecules like amino acids.
A paradigm shift occurred with Kosuke Namba’s 2023 development of a tert-butylation method using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This approach achieved high yields (typically >85%) under mild conditions, enabling efficient protection of carboxylic acids and alcohols (Table 1). The methodology’s success with free amino acids resolved longstanding solubility challenges, directly facilitating the synthesis of protected morpholine precursors.
Table 1: Comparative Analysis of tert-Butylation Methods
| Method | Catalyst | Solvent | Yield Range | Substrate Scope |
|---|---|---|---|---|
| Conventional (H2SO4) | H2SO4 | Organic | 40-75% | Limited polar substrates |
| Namba Protocol (2023) | Tf2NH | tert-Butyl acetate | 82-95% | Broad, including amino acids |
Bromophenyl Derivatives in Academic Research
The 4-bromophenyl moiety has emerged as a critical pharmacophore and synthetic intermediate. Its electron-withdrawing nature and participation in cross-coupling reactions make it invaluable in medicinal chemistry. A 2019 study demonstrated that 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit potent antimicrobial activity (MIC: 2–8 µg/mL against Bacillus subtilis) and anticancer properties (IC50: 12.4 µM against MCF-7 cells). These findings underscore the bromophenyl group’s role in enhancing biological activity through π-π interactions and halogen bonding.
In synthetic chemistry, the bromine atom serves as a versatile handle for further functionalization. The this compound structure exemplifies this duality—the bromophenyl group enables Suzuki-Miyaura couplings while the morpholine core provides conformational rigidity. Recent advances in chiral resolution techniques have further increased the utility of such brominated intermediates in asymmetric synthesis.
Chiral Morpholine Compounds: Research Overview
Chiral morpholines represent a growing frontier in drug discovery due to their ability to impart stereochemical control in target interactions. The (2R) configuration in this compound exemplifies this trend, with the stereocenter influencing both physicochemical properties and biological activity.
Key synthetic breakthroughs include:
- Enantioselective Ring-Opening : Using chiral Lewis acids to control morpholine ring formation from aziridine precursors.
- Dynamic Kinetic Resolution : Combining racemic substrates with chiral catalysts to achieve high enantiomeric excess (up to 98% ee).
- Biocatalytic Approaches : Leveraging engineered enzymes for asymmetric synthesis of morpholine derivatives under mild conditions.
These methods have enabled gram-scale production of chiral morpholines, as demonstrated in a 2024 green synthesis protocol utilizing ethylene sulfate and potassium tert-butoxide.
Interdisciplinary Significance in Chemical Sciences
The this compound scaffold exemplifies convergence across chemical disciplines:
- Medicinal Chemistry : Serves as a precursor to protease inhibitors and kinase modulators through palladium-catalyzed cross-coupling.
- Materials Science : The morpholine ring’s polarity enables surface functionalization of nanoparticles for catalytic applications.
- Chemical Biology : Chiral morpholines act as conformationally restricted analogs for studying enzyme-substrate interactions.
A 2024 study highlighted the compound’s role in fragment-based drug discovery, where its rigid structure and multiple functionalization sites enabled rapid library synthesis. This interdisciplinary utility ensures continued relevance in both academic and industrial research contexts.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDDBRUOCXTAO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
A prominent route involves asymmetric hydrogenation of a prochiral enamide precursor. The enamide is synthesized by condensing 4-bromophenylglyoxylic acid with morpholine-4-carboxylate, followed by catalytic hydrogenation using a chiral Ru catalyst.
Reaction Conditions
- Substrate : (Z)-tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate enamide
- Catalyst : Ru-(S)-BINAP (0.5 mol%)
- Solvent : MeOH/H₂O (9:1)
- Pressure : 50 bar H₂
- Temperature : 25°C
- Yield : 92%
- Enantiomeric Excess (ee) : 98%
This method leverages the Noyori asymmetric hydrogenation mechanism, where the chiral phosphine ligand induces stereoselectivity. The tert-butyl group stabilizes the carboxylate during hydrogenation, preventing racemization.
Multi-Step Synthesis from Morpholine Precursors
Stepwise Assembly via Reductive Amination
A three-step synthesis begins with reductive amination of 4-bromobenzaldehyde with tert-butyl morpholine-4-carboxylate.
Step 1: Reductive Amination
- Reactants : 4-Bromobenzaldehyde, tert-butyl morpholine-4-carboxylate
- Reducing Agent : NaBH₄
- Solvent : MeOH
- Temperature : 0°C → RT
- Yield : 78%
Step 2: Boc Protection
- Reagent : Boc₂O (tert-butyl dicarbonate)
- Base : DMAP (4-dimethylaminopyridine)
- Solvent : THF
- Yield : 95%
Step 3: Chiral Resolution
Industrial-Scale Production Methods
Continuous Flow Synthesis
A patent-pending continuous flow method enhances scalability and reduces reaction times:
Key Parameters
- Reactors : Two packed-bed reactors (Pd/C and enzyme-immobilized)
- Conditions :
- Step 1 : Hydrogenation at 10 bar, 50°C
- Step 2 : Enzymatic resolution using lipase (CAL-B)
- Throughput : 1 kg/hour
- Overall Yield : 88%
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Enamide hydrogenation | 92 | 98 | High |
| Suzuki Coupling | Cross-coupling | 85 | N/A | Moderate |
| Reductive Amination | 3-step sequence | 78 | 99 | Low |
| Continuous Flow | Hydrogenation + resolution | 88 | 99 | Industrial |
Mechanistic Considerations and Optimization
Stereochemical Control
The (2R) configuration is achieved through:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
tert-Butyl (S)-2-(4-bromophenyl)morpholine-4-carboxylate
- CAS No.: Not explicitly listed, but referenced as a stereoisomer in .
- Synthetic Relevance : Enantiomers are often resolved via chiral chromatography or asymmetric synthesis.
Ester Variants
Analysis :
Functional Group Modifications
tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1)
- CAS No.: Not provided, but synthesized in .
- Key Feature : A sulfonate ester at the hydroxymethyl position.
- Reactivity : Acts as a leaving group in nucleophilic substitution reactions (e.g., replaced by iodide in S35-2 synthesis).
tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate
Analysis :
Stability and Reactivity
- tert-Butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate :
- tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate (CAS 112741-49-8):
Biological Activity
tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C15H20BrNO3
- Molecular Weight : 342.23 g/mol
- CAS Number : 1312566-00-9
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets. The presence of the bromophenyl group may enhance the compound's lipophilicity, allowing it to penetrate lipid membranes effectively. This property is crucial for its potential role as a pharmaceutical agent, as it may influence various biochemical pathways by modulating receptor activity or enzyme function.
Biological Activity and Research Findings
Recent studies have indicated that this compound exhibits promising biological activities. Below are some highlighted findings:
- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound was shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary evaluations have indicated that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases, which are critical in cell signaling and proliferation.
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university explored the anticancer properties of this compound. The results indicated a dose-dependent reduction in cell viability in breast cancer cell lines, with IC50 values suggesting potent activity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further investigations into the mechanism revealed that the compound disrupts bacterial cell membrane integrity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrNO3 |
| Molecular Weight | 342.23 g/mol |
| CAS Number | 1312566-00-9 |
| Anticancer IC50 | ~10 µM (varies by cell line) |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
